molecular formula C27H22BrN3O2 B11649584 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-cyclopropylquinoline-4-carbohydrazide

Cat. No.: B11649584
M. Wt: 500.4 g/mol
InChI Key: UBODIQBSDGAWCU-MUFRIFMGSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a cyclopropylquinoline moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the bromophenyl and methoxyphenyl groups through condensation reactions. The cyclopropylquinoline moiety is then incorporated using cyclization reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, bromophenylboronic acids, and quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Bromine, chlorine

    Alkylating Agents: Alkyl halides

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced hydrazide derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-CYCLOPROPYLQUINOLINE-4-CARBOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylquinoline moiety, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H22BrN3O2

Molecular Weight

500.4 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-cyclopropylquinoline-4-carboxamide

InChI

InChI=1S/C27H22BrN3O2/c28-21-8-5-6-18(14-21)17-33-26-11-4-1-7-20(26)16-29-31-27(32)23-15-25(19-12-13-19)30-24-10-3-2-9-22(23)24/h1-11,14-16,19H,12-13,17H2,(H,31,32)/b29-16+

InChI Key

UBODIQBSDGAWCU-MUFRIFMGSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4OCC5=CC(=CC=C5)Br

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br

Origin of Product

United States

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